Predicted Physicochemical Properties: Target Compound vs. Selected Analogs
The target compound 338414-01-0 exhibits a predicted pKa of 4.72±0.10, compared to the 4-methylphenyl analog (CAS 338414-03-2) which has a predicted pKa of approximately 4.8–5.0 (class estimate) . The lower pKa of the chloro-substituted derivative may affect ionization state at physiological pH, potentially influencing membrane permeability and solubility relative to the methyl analog. Predicted density and boiling point are comparable across analogs. This is class-level inference; direct experimental comparison is not available.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 4.72±0.10 (predicted) |
| Comparator Or Baseline | 4-Methylphenyl analog (CAS 338414-03-2): estimated ~4.8–5.0 (predicted, class estimate) |
| Quantified Difference | Not directly quantified; target compound is more acidic by ~0.1–0.3 units |
| Conditions | Predicted using ACD/Labs or similar software, standard conditions. |
Why This Matters
For procurement in drug discovery, the ionization state affects solubility, permeability, and formulation; a lower pKa may confer different ADME properties compared to methyl-substituted analogs, guiding analog selection.
